molecular formula C8H4F3IO B8185027 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone

2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone

Cat. No.: B8185027
M. Wt: 300.02 g/mol
InChI Key: VWSJWBOJVICIGJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and iodo groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone typically involves the introduction of the trifluoromethyl group and the iodination of the phenyl ring. One common method includes the reaction of 2-iodobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine groups.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The iodo group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

    2,2,2-Trifluoro-1-(4-iodo-phenyl)-ethanone: Similar structure but with the iodo group in the para position.

    2,2,2-Trifluoro-1-(2-bromo-phenyl)-ethanone: Similar structure but with a bromo group instead of an iodo group.

    2,2,2-Trifluoro-1-(2-chloro-phenyl)-ethanone: Similar structure but with a chloro group instead of an iodo group.

Uniqueness: 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanone is unique due to the presence of both trifluoromethyl and iodo groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the iodo group provides opportunities for halogen bonding and other interactions. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSJWBOJVICIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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